![molecular formula C18H18N2O2 B2568912 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946266-74-6](/img/structure/B2568912.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, also known as BTQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Chemical Structures
A notable application involves the synthesis of constrained amino acid derivatives and fused tetracyclic hydantoin derivatives, presenting a new type of heterocyclic system. For instance, Szakonyi et al. (2002) detailed the synthesis of doubly constrained 1-aminocyclopropane-1-carboxylic acid systems through a cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This process led to the creation of novel heterocyclic systems with potential relevance in medicinal chemistry (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Potential Anticancer Applications
The tetrahydroisoquinoline moiety, found in biologically active molecules, has been explored for its anticancer properties. Redda et al. (2010) synthesized analogs maintaining this moiety, showing potent cytotoxicity against various breast cancer cell lines. These findings suggest that derivatives of tetrahydroisoquinoline, such as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, could serve as lead compounds in the development of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Antimicrobial Activity
Compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have been investigated for their antibacterial properties. Bhoi et al. (2015) synthesized a series of derivatives that exhibited broad-spectrum antibacterial activity against various microorganisms. This suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Bhoi, Borad, Parmar, & Patel, 2015).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-10-9-14-8-5-11-20(17(14)12-16)18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZHQHBMNQESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.